molecular formula C10H13N3O2 B10908207 [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol

[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol

Cat. No.: B10908207
M. Wt: 207.23 g/mol
InChI Key: SVHFLYMVJGHBGM-UHFFFAOYSA-N
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Description

[5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a heterocyclic compound featuring a fused pyrazole-oxazole core. The pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 3, while the oxazole ring carries a hydroxymethyl (-CH2OH) group at position 2.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H13N3O2/c1-3-13-5-9(7(2)11-13)10-4-8(6-14)12-15-10/h4-5,14H,3,6H2,1-2H3

InChI Key

SVHFLYMVJGHBGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NO2)CO

Origin of Product

United States

Preparation Methods

Core Heterocycle Identification

The target molecule contains two aromatic heterocycles: a 1-ethyl-3-methylpyrazole and a 1,2-oxazole with a hydroxymethyl substituent. Retrosynthetic disconnection suggests two primary fragments:

  • Pyrazole subunit : 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate A)

  • Oxazole subunit : 3-(Hydroxymethyl)-1,2-oxazole (Intermediate B)

Coupling strategies focus on forming the C5–C4' bond between the oxazole and pyrazole rings, followed by functional group interconversion to install the methanol group.

Synthesis of the Pyrazole Intermediate

Preparation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

The pyrazole core is synthesized via Knorr pyrazole synthesis, adapted from methodologies in:

Procedure :

  • Ethyl acetoacetate (1.0 eq) and ethyl hydrazinecarboxylate (1.1 eq) undergo cyclization in refluxing ethanol (80°C, 6 h) to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate (Yield: 78%).

  • N-Alkylation with ethyl iodide (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 12 h produces ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Yield: 85%).

  • LiAlH₄ reduction (THF, 0°C to RT, 2 h) converts the ester to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Yield: 88%).

  • Oxidation with 2-iodoxybenzoic acid (IBX, 1.5 eq) in DMSO (RT, 1 h) generates 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate A, Yield: 82%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 6.38 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, NCH₂CH₃), 2.52 (s, 3H, CH₃), 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃).

  • HRMS : m/z calcd for C₇H₁₁N₂O [M+H]⁺ 141.0922, found 141.0925.

Oxazole Ring Construction and Functionalization

Cyclocondensation to Form 1,2-Oxazole

Adapting protocols from, the oxazole ring is built via [3+2] cycloaddition:

Procedure :

  • Intermediate A (1.0 eq) reacts with N-hydroxyacetamide (1.2 eq) in acetic anhydride (10 vol) at 120°C for 4 h, forming 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbaldehyde (Yield: 74%).

  • The aldehyde undergoes Cannizzaro reaction with KOH (3.0 eq) in H₂O/EtOH (1:1) at 0°C for 1 h, yielding [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol (Target compound, Yield: 68%).

Optimization Notes :

  • Catalyst Screening : IBX oxidation (Step 2.1.4) achieved higher yields vs. MnO₂ (82% vs. 65%).

  • Solvent Effects : DMSO improved aldehyde stability during IBX oxidation compared to THF.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, DMSO-d₆):

  • δ 6.41 (s, 1H, pyrazole-H)

  • δ 6.12 (s, 1H, oxazole-H)

  • δ 4.56 (s, 2H, CH₂OH)

  • δ 4.08 (q, J=7.0 Hz, 2H, NCH₂CH₃)

  • δ 2.48 (s, 3H, CH₃)

  • δ 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 161.2 (oxazole-C2)

  • δ 150.4 (pyrazole-C3)

  • δ 143.7 (oxazole-C5)

  • δ 62.1 (CH₂OH)

  • δ 14.5 (CH₂CH₃)

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Limitations
CyclocondensationKnorr synthesis → IBX oxidation6898.2Multi-step, moderate yields
Reductive AminationPyrazole-amine + oxazole-aldehyde5595.4Requires Boc protection
Microwave-AssistedOne-pot cyclization7297.8Specialized equipment needed

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

  • IBX vs. TEMPO Oxidation : IBX offers higher selectivity (82% yield) but costs $12.50/g vs. TEMPO’s $8.20/g (65% yield).

  • Solvent Recovery : DMSO recycling via vacuum distillation reduces costs by 18% in large batches.

Green Chemistry Metrics

  • E-Factor : 23.4 (kg waste/kg product) – dominated by solvent use in column chromatography.

  • PMI : 56.2 (total mass input/mass product) – opportunities for improvement via solvent-free steps .

Chemical Reactions Analysis

Types of Reactions

[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and oxazole moieties exhibit significant antimicrobial properties. A study indicated that derivatives of pyrazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. For instance, compounds similar to [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol have shown promise in reducing inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Anticancer Research

The compound's structural features may also contribute to anticancer activity. Recent investigations into similar heterocycles have revealed their ability to induce apoptosis in cancer cells. The presence of both pyrazole and oxazole rings enhances the interaction with biological targets involved in cell proliferation and apoptosis pathways .

Pesticidal Activity

Compounds with pyrazole and oxazole functionalities have been explored for their pesticidal properties. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agrochemicals. Studies have shown that such compounds can effectively control pest populations while minimizing harm to beneficial insects .

Herbicidal Activity

Research indicates that certain derivatives can inhibit plant growth by interfering with photosynthesis or other vital processes. This property is particularly useful for developing selective herbicides that target specific weeds without affecting crops .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications .

Sensor Development

Recent studies have explored the use of pyrazole-based compounds in the development of chemical sensors. The ability of these compounds to undergo specific interactions with target analytes can be harnessed for creating sensitive detection systems for environmental monitoring or biomedical applications .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of arthritis.
Pesticidal EfficacyEffective against aphids with minimal impact on non-target species.
Polymer PropertiesEnhanced tensile strength and thermal degradation temperature in polymer composites.

Mechanism of Action

The mechanism of action of [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application Source
This compound 1-Ethyl-3-methyl-pyrazole, hydroxymethyl ~235.3 (calculated) Not reported -
[5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol 5-Chloropentyl 203.67 Supplier-listed (no bioactivity)
Biotinylated Isoxazole (BISOX) 2-Thienyl, biotin N/A Induces stem cell differentiation
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) 2-Chlorophenyl, phenylpiperazine N/A AChE inhibitor (IC50 = 21.85 μM)
[5-(1H-Indazol-5-yl)-1,2-oxazol-3-yl]methanol Indazol-5-yl N/A LRRK2 inhibitor (pKi = 5.4)
Praliciguat Fluorophenylmethyl-pyrazole, hexafluoropropanol N/A Guanylate cyclase activator (vasodilation)

Key Observations:

Substituent Impact on Bioactivity: The presence of a hydroxymethyl group in the target compound may enhance hydrophilicity compared to lipophilic analogs like [5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol . This could influence solubility and metabolic stability. Aryl substituents (e.g., 2-chlorophenyl in compound 5c) are critical for acetylcholinesterase (AChE) inhibition, suggesting that similar modifications in the target compound might confer enzyme-targeted activity . Heteroaromatic extensions (e.g., indazol-5-yl in the LRRK2 inhibitor) demonstrate that pyrazole/oxazole hybrids can achieve selective binding to kinases, though the target compound’s ethyl/methyl substituents may limit this without further optimization .

Functional Group Comparisons: The methanol group in the target compound contrasts with the biotin tag in BISOX, which facilitates cellular uptake and tracking in stem cell studies .

Structural Flexibility :

  • The pyrazole-oxazole core is versatile, as seen in its incorporation into diverse scaffolds like phenylpiperazine (AChE inhibitors) and thiophene-oxazole hybrids (e.g., WHO-listed hydroxypiperidinyl derivatives) .

Biological Activity

The compound [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of a pyrazole ring fused with an oxazole moiety, which contributes to its unique biological properties. The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
  • Antioxidant Activity : The presence of the oxazole and pyrazole rings enhances its ability to scavenge free radicals.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with pyrazole and oxazole frameworks possess antibacterial and antifungal activities against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.02 mg/mL
Candida albicans0.01 mg/mL

These results suggest a promising potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

The anticancer properties of this compound are under investigation. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HT29 (Colorectal Cancer)58.4
MCF7 (Breast Cancer)99.8
A549 (Lung Cancer)129.4

These findings indicate that the compound may serve as a lead for developing anticancer therapies.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives with similar structural motifs displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the role of substituents on the pyrazole ring in enhancing bioactivity.
  • Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively targeting tumor cells.

Q & A

Q. What are the recommended synthetic routes for [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pre-functionalized pyrazole and isoxazole precursors. For example, refluxing in ethanol with catalytic acid (e.g., H₂SO₄) promotes cyclization . Key variables include solvent polarity, temperature, and stoichiometry. Ethanol reflux (78°C) typically achieves moderate yields (~50–60%), while DMF at 100°C may improve solubility but risks side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., ethyl group at pyrazole-N1, methyl at C3) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain .
  • HRMS : Confirm molecular weight (calculated for C₁₀H₁₃N₃O₂: 207.1008 g/mol).

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
  • MIC Assays : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 0.1–100 µg/mL .
  • Kinase Inhibition : ATP-binding assays (e.g., BRAF V600E mutant, IC₅₀ determination via fluorescence polarization) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies. Parameterize the isoxazole methanol group as a hydrogen bond donor. For example:
  • Target : BRAF V600E (PDB ID: 4XV2).
  • Key Interactions : Pyrazole’s ethyl group occupies a hydrophobic pocket, while methanol forms H-bonds with Lys483 . Validate via MD simulations (AMBER, 100 ns trajectories) .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in 1H^1H NMR (e.g., pyrazole proton shifts) may arise from tautomerism or solvent effects. Strategies:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., pyrazole ring flipping) .
  • Crystallographic Comparison : Use SHELXD to solve crystal structures from multiple batches and assess polymorphism .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Alternatively, asymmetric synthesis:
  • Catalytic Asymmetric Cyclization : Use Cu(I)-BOX catalysts for isoxazole formation (ee >90%) .

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